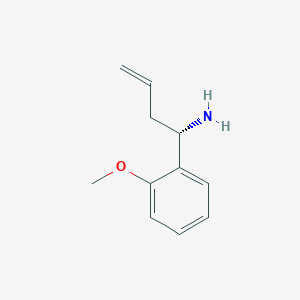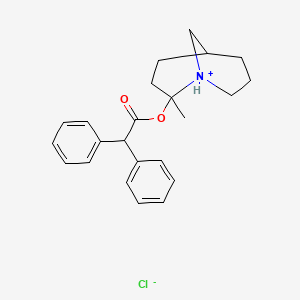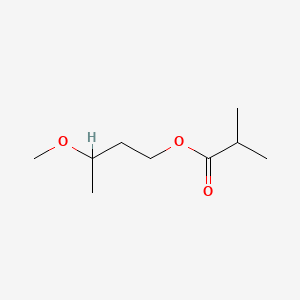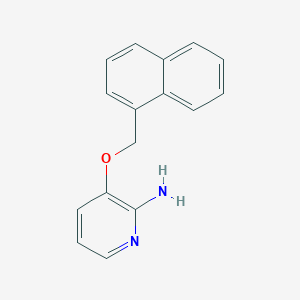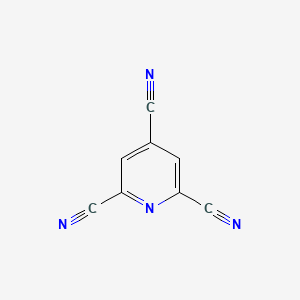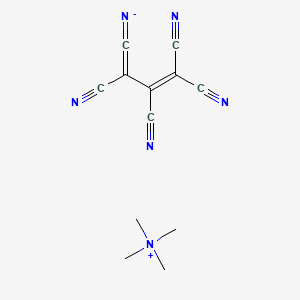
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium is a complex organic compound known for its unique electron-accepting properties. This compound is part of the tetracyanobuta-1,3-diene family, which is widely recognized for its versatility in various chemical applications, particularly in the field of electroactive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium typically involves a high-yielding cyano-Diels-Alder reaction. This reaction uses a nitrile group as a dienophile and an anthryl moiety as a diene . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium undergoes various types of chemical reactions, including:
Substitution: Substitution reactions often occur at the nitrile groups, where nucleophiles can replace the cyano groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium involves its ability to act as a strong electron acceptor. This property allows it to participate in various electron transfer processes, which are crucial in many chemical and biological systems . The molecular targets and pathways involved include interactions with electron-rich species, leading to the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-tetracyanobuta-1,3-diene: This compound shares similar electron-accepting properties and is often used in similar applications.
Tetracyanoethylene: Known for its strong electron-accepting capabilities, it is used in the synthesis of various electroactive materials.
Uniqueness
What sets 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium apart is its enhanced stability and higher electron-accepting capacity compared to its counterparts . This makes it particularly valuable in applications requiring robust and efficient electron transfer processes .
Properties
CAS No. |
53663-17-5 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium |
InChI |
InChI=1S/C8N5.C4H12N/c9-1-6(2-10)8(5-13)7(3-11)4-12;1-5(2,3)4/h;1-4H3/q-1;+1 |
InChI Key |
AZBLHESCIULXDK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C(=C(C#N)C(=C(C#N)C#N)C#N)=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)

![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
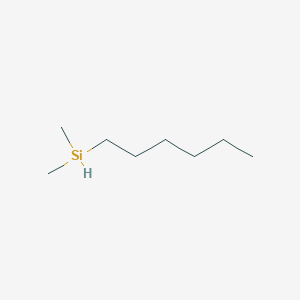

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
